3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
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Description
3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.20591044 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for cancer therapeutics .
Mode of Action
This means it likely binds to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways it is involved in .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase pim-1 could disrupt these pathways, potentially leading to reduced proliferation of cancer cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its proposed role as an inhibitor of serine/threonine-protein kinase pim-1, it is plausible that it could lead to a decrease in cell proliferation, particularly in the context of cancer cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s effectiveness .
Properties
IUPAC Name |
3-cyclohexyl-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15-23-24-20-13-12-19(25-26(15)20)17-8-10-18(11-9-17)22-21(27)14-7-16-5-3-2-4-6-16/h8-13,16H,2-7,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISZTHYOZAURRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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